molecular formula C8H12N2O2 B12870566 3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine

3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine

Cat. No.: B12870566
M. Wt: 168.19 g/mol
InChI Key: ZBKIYVQSCZVDKS-UHFFFAOYSA-N
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Description

3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions . Another approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via Pt-carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of metal-free synthetic routes, can be applied. These methods aim to be eco-friendly and cost-effective, employing catalysts like Cu(I) or Ru(II) for cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a GABA uptake inhibitor, which enhances the inhibitory effects of GABA in the central nervous system. This action is mediated through its binding to GABA transporters, thereby preventing the reuptake of GABA into neurons .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxy group at the 3-position and amine group at the 4-position contribute to its unique pharmacological profile .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

3-methoxy-4,5,6,7-tetrahydro-1,2-benzoxazol-4-amine

InChI

InChI=1S/C8H12N2O2/c1-11-8-7-5(9)3-2-4-6(7)12-10-8/h5H,2-4,9H2,1H3

InChI Key

ZBKIYVQSCZVDKS-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC2=C1C(CCC2)N

Origin of Product

United States

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